molecular formula C19H21ClN6O3 B11474858 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474858
M. Wt: 416.9 g/mol
InChI Key: JSLMIPWSULHXIJ-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide: belongs to the class of imidazole-containing compounds. Imidazole, a five-membered heterocyclic ring, plays a crucial role in various natural products, including histidine, purine, and DNA structures. Its versatile chemical and biological properties make it an essential synthon for drug development .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a chloropyrazole derivative with a benzylamine, followed by cyclization with a morpholine moiety. The final step introduces the oxadiazole ring. Precise reaction conditions and reagents vary depending on the specific synthetic pathway.

Industrial Production:: While industrial-scale production methods are proprietary, they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Substitution: Substituents on the pyrazole and benzyl moieties can be modified through substitution reactions.

    Amide Hydrolysis: Hydrolysis of the carboxamide group can occur under specific conditions.

Common Reagents::
  • Chloropyrazole derivatives
  • Benzylamines
  • Morpholine
  • Carboxylic acid derivatives

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. Variants with altered substituents or functional groups may also be synthesized.

Scientific Research Applications

This compound finds applications across various fields:

  • Medicine : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
  • Chemistry : Explore its reactivity and use as a building block for other molecules.
  • Biology : Study its interactions with biological targets.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.

Properties

Molecular Formula

C19H21ClN6O3

Molecular Weight

416.9 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21ClN6O3/c20-16-10-22-26(12-16)13-17-23-19(29-24-17)18(27)21-9-14-1-3-15(4-2-14)11-25-5-7-28-8-6-25/h1-4,10,12H,5-9,11,13H2,(H,21,27)

InChI Key

JSLMIPWSULHXIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)Cl

Origin of Product

United States

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